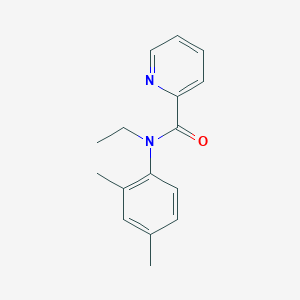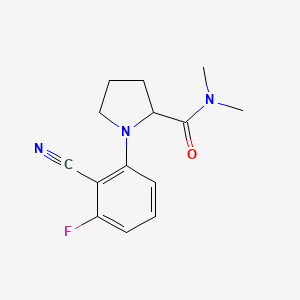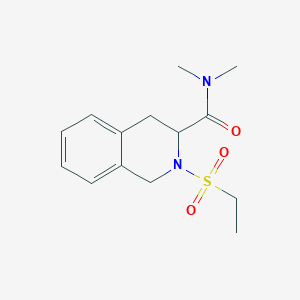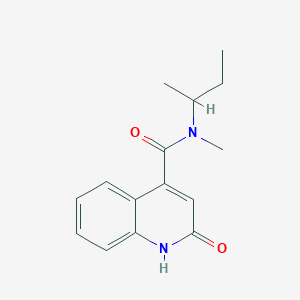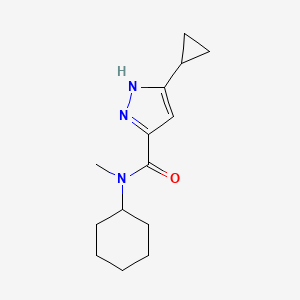
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, cyclopropyl methyl ketone can react with hydrazine hydrate under reflux conditions to form 3-cyclopropyl-1H-pyrazole.
N-Alkylation: The next step involves the alkylation of the pyrazole nitrogen. This can be achieved by reacting the pyrazole with methyl iodide in the presence of a base such as potassium carbonate to form N-methyl-3-cyclopropyl-1H-pyrazole.
Carboxylation: The carboxylation of the pyrazole ring can be carried out using carbon dioxide under high pressure and temperature conditions to introduce the carboxamide group.
N-Cyclohexylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or cyclopropyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent. Pyrazole derivatives are known for their pharmacological activities, and this compound may exhibit similar properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-phenyl-N-methyl-1H-pyrazole-3-carboxamide
- N-cyclohexyl-5-cyclopropyl-N-ethyl-1H-pyrazole-3-carboxamide
- N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents on the pyrazole ring. The presence of both cyclohexyl and cyclopropyl groups, along with the methyl group, imparts distinct chemical and biological properties. This unique structure may result in different reactivity and interaction profiles compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(11-5-3-2-4-6-11)14(18)13-9-12(15-16-13)10-7-8-10/h9-11H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMUVIAGOYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
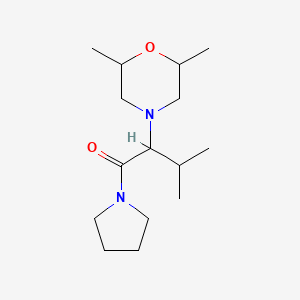
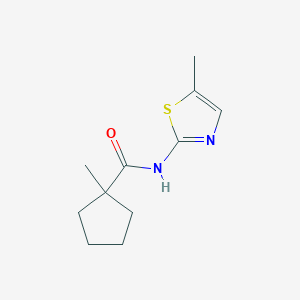
![N-methyl-N-[(3-methylthiophen-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6897015.png)
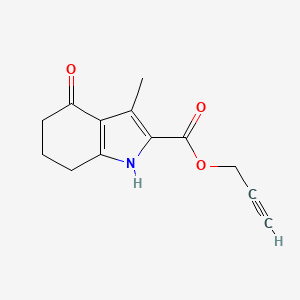
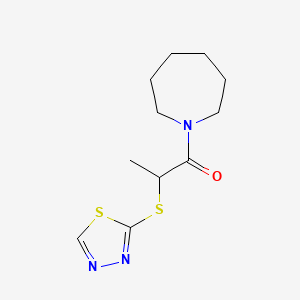
![2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4-methyl-1,3-thiazole](/img/structure/B6897027.png)
![[4-[(1-Methylpyrrol-2-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B6897029.png)
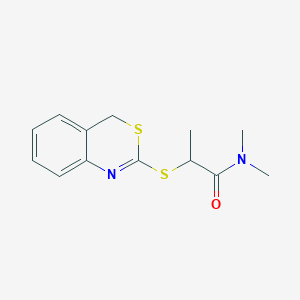
![N-[3-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-oxopropyl]acetamide](/img/structure/B6897048.png)
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)azepan-2-one](/img/structure/B6897062.png)
